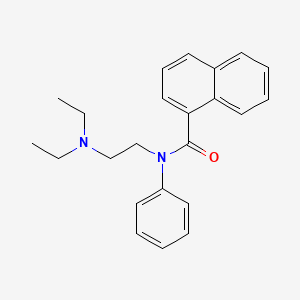
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a naphthalene ring, a carboxamide group, and a diethylaminoethyl-phenyl substituent, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- typically involves multiple steps, including the formation of the naphthalenecarboxamide core and the introduction of the diethylaminoethyl-phenyl group. Common synthetic routes include:
Formation of Naphthalenecarboxamide Core: This step involves the reaction of naphthalene with a carboxylating agent under specific conditions to form the naphthalenecarboxamide intermediate.
Introduction of Diethylaminoethyl-Phenyl Group: The intermediate is then reacted with diethylaminoethyl-phenyl reagents under controlled conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- can be compared with other similar compounds, such as:
N-(2-diethylaminoethyl)naphthalene-1-carboxamide: This compound has a similar structure but may differ in its specific substituents and resulting properties.
1-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-: This compound includes a dimethoxyphenyl group, which can influence its chemical behavior and applications.
N-(2-NAPHTHYL)-1-NAPHTHALENECARBOXAMIDE: This compound has a naphthyl group, providing different chemical and biological properties.
Propiedades
Número CAS |
50341-66-7 |
|---|---|
Fórmula molecular |
C23H26N2O |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C23H26N2O/c1-3-24(4-2)17-18-25(20-13-6-5-7-14-20)23(26)22-16-10-12-19-11-8-9-15-21(19)22/h5-16H,3-4,17-18H2,1-2H3 |
Clave InChI |
XTVPVXPRVBJYPB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


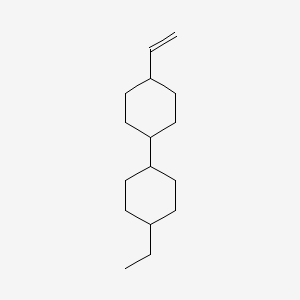
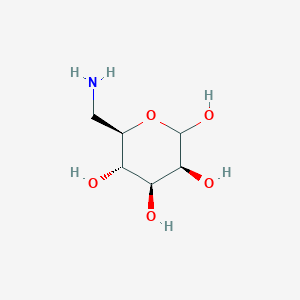
![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
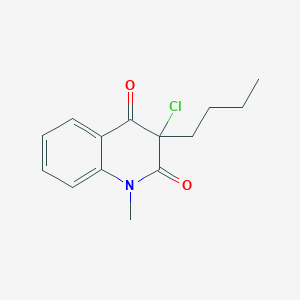
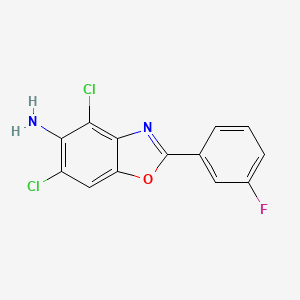
![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)

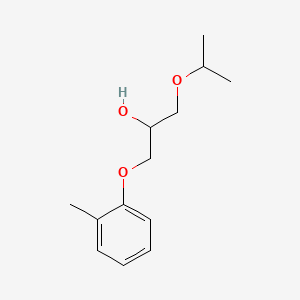
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)

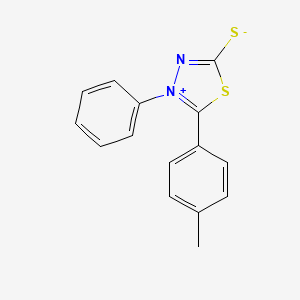

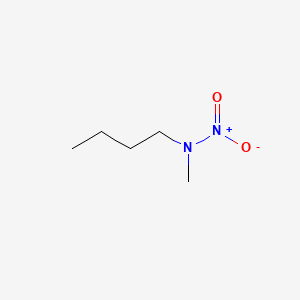
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
